1-(2-fluoroethyl)-1H-pyrazol-4-amine
Description
Significance of Pyrazole (B372694) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.gov This structural motif is found in a multitude of biologically active molecules and serves as a versatile scaffold in drug discovery. nih.govnih.gov The presence of both a pyrrole-like and a pyridine-like nitrogen atom imparts unique electronic properties, allowing for a wide range of chemical modifications and interactions with biological targets. mdpi.com
Pyrazoles are integral components in numerous approved drugs, demonstrating their therapeutic importance. nih.gov Their derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netmdpi.com In organic synthesis, the pyrazole ring is a valuable intermediate, amenable to various functionalization reactions that enable the construction of complex molecular architectures. nih.gov
Overview of Fluorine's Role in Modulating Molecular Properties for Research Applications
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. nih.gov
Strategic fluorination can lead to:
Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making it less susceptible to metabolic oxidation, which can increase a drug's half-life.
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes. nih.gov
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions. nih.gov
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, leading to enhanced potency.
Historical Context of Fluorinated Heterocycles: Evolution of Synthetic Approaches
The field of fluorinated heterocycles has expanded significantly since the mid-20th century. bldpharm.com Early methods for the synthesis of these compounds were often harsh and lacked regioselectivity. However, the development of modern synthetic methodologies has revolutionized the ability of chemists to precisely introduce fluorine atoms and fluorinated groups into heterocyclic systems.
The evolution of synthetic approaches includes:
Classical Methods: Early syntheses often relied on nucleophilic substitution reactions using harsh fluorinating agents.
Modern Reagents: The advent of milder and more selective fluorinating reagents, such as Selectfluor®, has enabled the fluorination of a wider range of substrates under more controlled conditions. accelachem.com
Catalytic Methods: The development of transition-metal-catalyzed reactions has provided new avenues for the construction of fluorinated heterocycles with high efficiency and selectivity.
Building Block Approach: The synthesis of fluorinated starting materials that can be elaborated into more complex heterocyclic structures is now a common and effective strategy.
Research Landscape of 1-(2-fluoroethyl)-1H-pyrazol-4-amine within Fluorinated Pyrazole Frameworks
While specific research dedicated exclusively to this compound is limited in publicly available literature, its chemical structure positions it as a compound of significant interest within the broader framework of fluorinated pyrazole research. The compound is commercially available, indicating its utility as a building block in drug discovery and medicinal chemistry programs.
The structure combines three key features that are highly sought after in modern drug design: a pyrazole core, an amino group, and a fluoroethyl substituent. Aminopyrazoles are a well-established class of compounds with a wide range of biological activities, and they are particularly prominent as kinase inhibitors. researchgate.netbldpharm.com The amino group provides a key interaction point for binding to the hinge region of many kinases.
The presence of the 2-fluoroethyl group is expected to confer the benefits of fluorination, such as enhanced metabolic stability and improved cell permeability. The synthesis of this compound can be conceptually approached through the reduction of a corresponding nitro-precursor, such as 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-amine. The synthesis of this nitro-analog typically involves the N-alkylation of a 4-nitropyrazole with a suitable 2-fluoroethylating agent.
Given the established importance of fluorinated aminopyrazoles in medicinal chemistry, this compound represents a valuable scaffold for the development of novel therapeutic agents. Its potential applications likely lie in the discovery of new kinase inhibitors for the treatment of cancer and inflammatory diseases, as well as in the exploration of other biological targets where the unique properties of this chemical framework can be leveraged. bldpharm.com
Table of Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1427021-88-2 |
| Molecular Formula | C₅H₈FN₃ |
| Molecular Weight | 129.14 g/mol |
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDRCDBDMYJZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427021-88-2 | |
| Record name | 1-(2-fluoroethyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 2 Fluoroethyl 1h Pyrazol 4 Amine and Its Analogs
Direct Alkylation and Amination Approaches
Direct functionalization strategies are valuable for modifying existing pyrazole (B372694) cores. These methods include the introduction of the N-(2-fluoroethyl) group via alkylation and the installation of the C4-amino group through various amination techniques.
The N-alkylation of pyrazoles is a fundamental transformation for introducing substituents onto the nitrogen atoms of the heterocyclic ring. Traditionally, this is accomplished under basic conditions where a base deprotonates the pyrazole's N-H, followed by the addition of an alkylating agent, such as an alkyl halide. mdpi.com
A more recent development involves the use of trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, offering an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org In this approach, the trichloroacetimidate is activated by the acid to form a carbocation, which is then trapped by the nucleophilic pyrazole. mdpi.com For unsymmetrical pyrazoles, this reaction can produce a mixture of regioisomers, with the major product often determined by steric factors. mdpi.comsemanticscholar.org
While specific examples detailing the use of 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl trichloroacetimidate for the synthesis of the title compound are not extensively documented in the provided literature, these general methods represent the standard and advanced approaches for introducing the 2-fluoroethyl group onto a pyrazole-4-amine precursor.
Table 1: General N-Alkylation Methods for Pyrazoles
| Method | Reagents & Conditions | Advantages | Ref |
|---|---|---|---|
| Classical Alkylation | Pyrazole, Base (e.g., NaH, K2CO3), Alkyl Halide | Widely applicable, straightforward | mdpi.com |
| Acid-Catalyzed Alkylation | Pyrazole, Trichloroacetimidate, Brønsted Acid (e.g., CSA) | Mild conditions, avoids strong bases | mdpi.comsemanticscholar.org |
Reductive amination is a powerful method for introducing an amino group onto a heterocyclic ring, typically starting from a corresponding carbonyl compound. This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.
For the synthesis of pyrazole-4-amines, this strategy would typically begin with a 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde or a related ketone. The reaction of this formylpyrazole with an amine source (such as ammonia (B1221849) or a protected amine equivalent) in the presence of a reducing agent yields the desired 4-aminomethyl or 4-amino derivative. A study on 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes demonstrated their successful reductive amination with various amines using sodium triacetoxyborohydride (B8407120) as the reducing agent. ineosopen.org This highlights the feasibility of applying this methodology to pyrazole systems. Similarly, one-pot condensation/reduction sequences have been reported for other pyrazole amines, showcasing the efficiency of this approach. researchgate.net
Cyclocondensation and Cycloaddition Reactions in Pyrazole Synthesis
Ring-forming reactions provide a convergent approach to synthesizing the pyrazole core with the desired substituents already incorporated into the precursors. These methods include classical cyclocondensations and modern cycloaddition strategies.
The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov To synthesize fluorinated pyrazoles, this reaction can be adapted by using fluorine-containing building blocks.
For instance, the reaction of a fluorinated β-alkoxyenone with hydrazine sulfate (B86663) can produce a fluoropyrazole. sci-hub.se Another approach involves the condensation of 1,3-diketones that already contain a trifluoromethyl group with hydrazines, leading to trifluoromethyl-substituted pyrazoles. researchgate.net To obtain the title compound, one could envision a reaction between a suitable 1,3-dicarbonyl precursor and (2-fluoroethyl)hydrazine. The synthesis of pyrazoles often faces challenges of low regioselectivity, but many syntheses focus on using already fluorinated precursors to overcome this. researchgate.net
Table 2: Examples of Hydrazine-Based Cyclocondensation for Fluorinated Pyrazoles
| Fluorinated Precursor | Hydrazine Source | Product Type | Ref |
|---|---|---|---|
| Fluoroenone | Hydrazine sulfate | 4-Fluoropyrazole | sci-hub.se |
| Fluoro-substituted salt | Hydrazines | 4-Fluoro-5-aminopyrazoles | sci-hub.se |
The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings like pyrazoles. acs.org This strategy involves the reaction of a 1,3-dipole with a dipolarophile.
In the context of fluorinated pyrazoles, a common approach is the reaction of in-situ generated fluorinated nitrile imines (the 1,3-dipole) with alkenes or alkynes (the dipolarophile). acs.orgnih.gov Trifluoromethylated hydrazonoyl halides are often used as precursors to the nitrile imine dipoles. beilstein-journals.org This method allows for the synthesis of a wide range of fluoroalkylated pyrazoles. beilstein-journals.org Another variation is a three-component reaction between aldehydes, hydrazines, and α-fluoronitroalkenes. sci-hub.se In this process, the aldehyde and hydrazine first form a hydrazone, which then generates an azomethine imine intermediate that undergoes a [3+2] cycloaddition with the α-fluoronitroalkene. sci-hub.se The reaction is promoted by trifluoroacetic acid with atmospheric oxygen as the oxidant. sci-hub.se
This approach offers a high degree of control over the substitution pattern and is highly effective for creating complex, polyfunctionalized fluorinated pyrazoles. nih.govbohrium.com
Electrophilic Fluorination Routes to Pyrazole Derivatives
Direct fluorination of a pre-formed pyrazole ring is an alternative strategy for synthesizing fluorinated pyrazoles. This is typically achieved through electrophilic fluorination, where an electrophilic fluorine source is used to introduce a fluorine atom onto the electron-rich pyrazole ring.
The C4 position of the pyrazole ring is often susceptible to electrophilic substitution. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. sci-hub.sersc.org Studies have shown that the direct fluorination of 3,5-disubstituted pyrazoles with Selectfluor® can effectively produce 4-fluoropyrazoles in good yields. rsc.org Microwave-assisted fluorinations using Selectfluor® have also been developed, which can accelerate the reaction and provide a reliable route to 4-fluoropyrazoles. researchgate.net In some cases, elemental fluorine (diluted with nitrogen gas) has also been employed, though this can lead to mixtures of mono- and di-fluorinated products. sci-hub.se This late-stage fluorination approach is valuable as it allows for the introduction of fluorine at a final step in a synthetic sequence.
Table 3: Electrophilic Fluorination of Pyrazoles
| Pyrazole Substrate | Fluorinating Agent | Position of Fluorination | Ref |
|---|---|---|---|
| 3,5-Disubstituted Pyrazoles | Selectfluor® | C4 | rsc.org |
| Various Pyrazoles | Selectfluor® (Microwave) | C4 | researchgate.net |
Utilization of Electrophilic Fluorinating Reagents (e.g., Selectfluor)
Electrophilic fluorinating reagents, with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent example, are widely used for the introduction of fluorine atoms onto various organic scaffolds, including heterocyclic rings like pyrazole. researchgate.netnih.gov These reagents act as a source of an electrophilic fluorine atom ("F+"). researchgate.net The reaction typically proceeds under mild conditions and is compatible with a range of functional groups.
For the synthesis of fluorinated pyrazole analogs, Selectfluor can be employed to directly fluorinate the pyrazole ring. For instance, the monofluorination of β-methylthio-β-enaminoketones with Selectfluor, followed by condensation with hydrazines, has been developed as a strategy for producing 3-amino-4-fluoropyrazoles. nih.gov While this method directly fluorinates the pyrazole core at the C4 position, it does not directly address the synthesis of the N-(2-fluoroethyl) side chain of the target molecule. However, it demonstrates the utility of Selectfluor in creating fluorinated pyrazole building blocks that could potentially be further modified.
It is important to note that direct fluorination of a pre-existing 1-ethyl-1H-pyrazol-4-amine analog with an electrophilic fluorinating agent would likely result in fluorination of the pyrazole ring itself, rather than the ethyl group. Therefore, for the specific synthesis of 1-(2-fluoroethyl)-1H-pyrazol-4-amine, the fluoroethyl moiety is typically introduced as a complete unit.
Regioselectivity and Scope of Electrophilic Fluorination on Pyrazole Rings
The regioselectivity of electrophilic fluorination on pyrazole rings is a critical aspect to consider. The position of fluorination is influenced by the electronic properties of the substituents already present on the pyrazole ring. Generally, electrophilic substitution on a pyrazole ring occurs preferentially at the C4 position, as it is the most electron-rich position. rrbdavc.org
The presence of activating or deactivating groups on the pyrazole ring can direct the electrophilic attack. For N-substituted pyrazoles, the outcome of fluorination can be complex. The regioselectivity is often high, but can be influenced by steric hindrance and the specific reaction conditions. conicet.gov.aracs.org In the context of synthesizing analogs of this compound, if a direct fluorination step were to be employed on a precursor, careful consideration of the directing effects of the N-substituent and any other groups on the ring would be necessary to achieve the desired isomer.
The use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-dicarbonyl compounds and monosubstituted hydrazines. conicet.gov.aracs.orgnih.gov This approach, while related to the formation of the pyrazole ring itself rather than direct fluorination, highlights the importance of the reaction environment in controlling isomeric outcomes in pyrazole chemistry.
Nucleophilic Fluorination Approaches for Pyrazole Rings
Nucleophilic fluorination provides an alternative strategy for the synthesis of fluorinated pyrazoles. This approach involves the displacement of a suitable leaving group on the pyrazole ring or a side chain with a fluoride (B91410) ion source. Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides.
For the synthesis of this compound, a plausible nucleophilic fluorination route would involve the N-alkylation of a 4-substituted pyrazole (e.g., 4-nitropyrazole or a protected 4-aminopyrazole) with a 2-haloethanol (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) to form a hydroxyethyl (B10761427) intermediate. The hydroxyl group could then be converted to a good leaving group (e.g., a tosylate or mesylate), followed by displacement with a fluoride source to introduce the fluorine atom. Subsequent deprotection or reduction of the C4-substituent would yield the final product.
Another nucleophilic approach is the Balz-Schiemann reaction, which can be used for the fluorination of aminopyrazoles. researchgate.net This involves the conversion of an amino group to a diazonium salt, which is then subjected to nucleophilic substitution with fluoride. researchgate.net However, this method is generally used for the fluorination of the heterocyclic ring itself.
Cascade and Multicomponent Reactions for Pyrazole Core Construction
Cascade and multicomponent reactions (MCRs) offer efficient and atom-economical pathways for the synthesis of complex molecules like pyrazoles from simple starting materials in a single pot. nih.gov These reactions involve a sequence of transformations where the product of one reaction becomes the substrate for the next. nih.gov
While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the general principles of MCRs can be applied to construct the pyrazole core. For instance, a one-pot, four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can yield highly substituted pyranopyrazoles. thieme-connect.de By carefully selecting the starting materials, it may be possible to devise an MCR that incorporates the desired functionalities.
For example, a hypothetical MCR could involve the reaction of a β-ketonitrile with 2-fluoroethylhydrazine to form a 5-aminopyrazole derivative. The regioselectivity of such a reaction would be a key consideration.
Flow Chemistry and Continuous Processing in Fluoropyrazole Synthesis
Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and reaction control. galchimia.com The use of continuous-flow reactors can be particularly beneficial for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. mdpi.com
In the context of fluoropyrazole synthesis, flow chemistry can be applied to various steps, including the formation of the pyrazole ring and subsequent functionalization. For instance, a two-stage flow synthesis of pyrazoles from acetophenones and hydrazines has been reported. galchimia.com This approach involves the in-situ formation of an enaminone intermediate followed by cyclization with hydrazine. galchimia.com Such a setup could potentially be adapted for the synthesis of this compound by using 2-fluoroethylhydrazine as the hydrazine component.
Continuous-flow processes have also been developed for the synthesis of 1,4-disubstituted pyrazoles from sydnones and terminal alkynes using silica-supported copper catalysts. mdpi.com The ability to safely handle reactive intermediates and precisely control reaction conditions makes flow chemistry an attractive option for the synthesis of fluorinated pyrazoles on a larger scale.
Comparison and Evaluation of Synthetic Route Efficiencies and Scalability
The choice of a synthetic route for this compound depends on several factors, including the availability of starting materials, the desired scale of production, and the required purity of the final product. Below is a comparative evaluation of the potential synthetic strategies discussed.
| Synthetic Strategy | Advantages | Disadvantages | Scalability |
| Two-Step N-Alkylation and Reduction | Utilizes commercially available starting materials (4-nitropyrazole and 2-fluoroethanol). lookchem.com The Mitsunobu reaction and nitro group reduction are well-established and generally high-yielding reactions. lookchem.com | The Mitsunobu reaction uses stoichiometric amounts of expensive reagents (DEAD or DIAD and triphenylphosphine). The generation of triphenylphosphine (B44618) oxide as a byproduct can complicate purification. | Moderate. The cost of reagents and purification challenges may limit large-scale production. |
| N-Alkylation with Trichloroacetimidates | Proceeds under acidic conditions, avoiding the need for strong bases. mdpi.com Trichloroacetimidates can be prepared from the corresponding alcohols. mdpi.com | The preparation of the trichloroacetimidate reagent adds an extra step. The reaction may produce a mixture of N1 and N2 isomers with unsymmetrical pyrazoles. mdpi.com | Good. The reaction conditions are generally mild, and the starting materials are accessible. |
| Nucleophilic Fluorination | Offers a convergent approach where the fluoroethyl side chain is constructed on the pyrazole core. Can be adapted to use various fluoride sources. | Requires a multi-step sequence (alkylation, activation of hydroxyl group, fluorination). The fluorination step may require harsh conditions and careful control to avoid side reactions. | Moderate. The multi-step nature of the synthesis can reduce overall yield and increase production costs. |
| Cascade/Multicomponent Reactions | High atom economy and operational simplicity. nih.gov Can lead to the rapid assembly of complex structures. nih.gov | The development of a specific MCR for the target molecule may require significant optimization. Control of regioselectivity can be challenging. | Potentially high, but requires significant process development to ensure robustness and reproducibility. |
| Flow Chemistry | Enhanced safety and control over reaction parameters. galchimia.com Improved scalability and potential for automation. mdpi.com | Requires specialized equipment. Initial optimization of flow conditions can be time-consuming. | Excellent. Once optimized, flow processes are well-suited for large-scale, continuous manufacturing. |
Table 1. Comparison of Synthetic Routes for this compound.
Ultimately, a two-step approach involving the N-alkylation of 4-nitropyrazole followed by reduction appears to be a practical and readily implementable strategy for laboratory-scale synthesis. For industrial production, a flow chemistry approach would likely offer the most efficient and scalable solution, although it would require a greater initial investment in process development.
Derivatization and Functionalization of the 1 2 Fluoroethyl 1h Pyrazol 4 Amine Scaffold
Strategies for Further Functionalization of the Pyrazole (B372694) Ring
The pyrazole ring of 1-(2-fluoroethyl)-1H-pyrazol-4-amine is an aromatic heterocycle with distinct reactivity at its carbon positions. The electronic properties of the ring, influenced by the two nitrogen atoms and the substituents, dictate the feasibility and regioselectivity of further functionalization.
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new substituents onto aromatic rings without the need for pre-functionalized starting materials. For N-alkylpyrazoles, the reactivity of the C-H bonds generally follows the order C-5 > C-4 > C-3. nih.gov The C-5 position is the most acidic and sterically accessible, making it the most favorable site for deprotonation and subsequent reaction with an electrophile. nih.gov
While direct C-H functionalization of this compound has not been extensively reported, palladium-catalyzed C-H arylation has been demonstrated on related N-alkylpyrazoles. nih.gov This suggests that similar transformations could be applied to introduce aryl groups at the C-5 position. The low reactivity of the C-3 position often requires specific strategies, such as the use of a directing group, to achieve functionalization at this site. nih.gov Directed ortho-metalation is a common strategy where a directing group on the pyrazole ring coordinates to a metal catalyst, directing the C-H activation to an adjacent position. baranlab.org
Table 1: Reactivity of Pyrazole C-H Bonds in N-Alkylpyrazoles
| Position | Relative Reactivity | Common Functionalization Methods |
|---|---|---|
| C-5 | High | Deprotonation-alkylation, Palladium-catalyzed arylation |
| C-4 | Moderate | Halogenation, Friedel-Crafts type reactions |
Data derived from studies on analogous N-alkylpyrazole systems. nih.gov
The regioselective introduction of substituents onto the pyrazole ring is crucial for structure-activity relationship (SAR) studies. In the case of this compound, the existing amino and N-fluoroethyl groups will influence the position of any new substituent. The 4-amino group is an activating group and will direct electrophilic substitution to the C-5 position.
Halogenation is a common method for introducing a handle for further functionalization. For instance, bromination of the pyrazole ring can be achieved using reagents like N-bromosuccinimide (NBS), typically leading to substitution at the C-5 position due to the directing effect of the 4-amino group. The resulting halo-pyrazole can then be used in a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of substituents. nih.gov
Transformations Involving the 4-Amine Group
The 4-amino group is a key functional handle that can be readily modified to generate a diverse library of derivatives.
The nitrogen atom of the 4-amino group is nucleophilic and can readily undergo acylation, alkylation, and arylation reactions.
Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. google.com This is a robust and widely used transformation in medicinal chemistry to introduce a variety of acyl groups.
Alkylation: N-alkylation of the 4-amino group can be achieved using alkyl halides or through reductive amination. While direct alkylation can sometimes lead to over-alkylation, reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing a single alkyl group. semanticscholar.org
Arylation: The introduction of an aryl group onto the 4-amino group can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction has broad scope and allows for the formation of a C-N bond between the pyrazole's 4-amino group and a variety of aryl halides or triflates. nih.gov
Table 2: Examples of Transformations of the 4-Amine Group in Pyrazoles
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Acyl chloride, base (e.g., triethylamine) | N-(1-(2-fluoroethyl)-1H-pyrazol-4-yl)amide |
| Alkylation | Alkyl halide, base (e.g., K2CO3) | N-alkyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine |
| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH3CN) | N-alkyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine |
These are general reaction types applicable to 4-aminopyrazoles. nih.govgoogle.comsemanticscholar.org
The 4-amino group of this compound can undergo condensation reactions with carbonyl compounds.
Imine Formation: Reaction with aldehydes or ketones under appropriate conditions (often with acid catalysis and removal of water) leads to the formation of imines, also known as Schiff bases. researchgate.netrdd.edu.iq These imine derivatives can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.
Hydrazone Derivatives: While the primary amine can react with carbonyls, the term hydrazone more accurately describes the product of a reaction between a hydrazine (B178648) and a carbonyl compound. The 4-amino group of the title compound is a primary amine, not a hydrazine. Therefore, it forms imines, not hydrazones, upon reaction with aldehydes or ketones.
Modifications of the N1-Fluoroethyl Moiety
The N1-(2-fluoroethyl) group is generally considered to be a relatively stable moiety. The carbon-fluorine bond is strong, making this group resistant to many chemical transformations. The primary focus in the literature is on the synthesis of N-fluoroalkylated pyrazoles rather than the subsequent modification of the fluoroalkyl chain. researchgate.net
While direct modifications of the fluoroethyl group are not commonly reported, hypothetical transformations could be considered. For example, under harsh conditions, elimination of hydrogen fluoride (B91410) could potentially lead to a vinyl pyrazole, although this would likely require forcing conditions and may not be a synthetically useful transformation. It is more common to introduce variations at this position by starting with different N-alkylated pyrazoles rather than attempting to modify the existing N1-fluoroethyl group.
Introduction of Different Fluoroalkyl Chains
The introduction of various fluoroalkyl chains at the N1 position of the pyrazol-4-amine scaffold is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of the molecule. Properties such as lipophilicity, metabolic stability, and binding affinity can be fine-tuned by altering the length and fluorine content of the alkyl chain. The synthesis of these analogs typically involves the construction of the pyrazole ring using an appropriately substituted fluoroalkylhydrazine, rather than a post-synthetic modification of the 1-(2-fluoroethyl) group.
A common synthetic approach involves the reaction of a fluoroalkylhydrazine with a suitable three-carbon building block. For instance, the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, an analog of the parent compound, has been documented. While specific synthetic details for this exact transformation are not extensively published in readily available literature, analogous syntheses of fluorinated pyrazoles suggest a pathway involving the condensation of 2,2,2-trifluoroethylhydrazine (B1294279) with a synthon providing the C3-C4-C5 fragment of the pyrazole ring, followed by the introduction or modification of the 4-amino group.
The synthesis of a series of 3-(perfluoroalkylated)-1H-pyrazoles has been achieved through a two-step process starting from aliphatic aldehydes. researchgate.netnih.gov This method involves the initial transformation of aldehydes into α-perfluoroalkenylated enals, which then undergo cyclization with hydrazine. researchgate.netnih.gov This general strategy can be adapted to produce a variety of N1-fluoroalkylated pyrazoles by using substituted hydrazines.
For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with methylhydrazine is a known method for producing a mixture of regioisomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazoles. This highlights the principle of using fluorinated precursors to construct the pyrazole core. Similarly, the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids has been achieved through the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by cyclization with alkyl hydrazines. enamine.net
The choice of the fluoroalkyl chain can have a significant impact on the chemical properties of the resulting molecule. For example, the trifluoromethyl group in 1-(2,2,2-trifluoroethyl) analogs is known to be more electrophilic in character compared to the difluoromethyl group, which exhibits a more nucleophilic nature in radical reactions with heterocycles. This difference in electronic properties can influence the reactivity and potential biological interactions of the molecule.
| Fluoroalkyl Group | Typical Synthetic Precursor | General Method | Key Considerations |
|---|---|---|---|
| -CH2CH2F | 2-Fluoroethylhydrazine | Cyclocondensation with a C3 synthon | Regioselectivity of the cyclization. |
| -CH2CHF2 | 2,2-Difluoroethylhydrazine | Cyclocondensation with a C3 synthon | Availability of the fluorinated hydrazine. |
| -CH2CF3 | 2,2,2-Trifluoroethylhydrazine | Cyclocondensation with a C3 synthon | The strong electron-withdrawing nature of the CF3 group can affect reactivity. |
| -(CF2)nCF3 | Perfluoroalkylhydrazines | Adaptation of methods for perfluoroalkylated pyrazoles | Increased lipophilicity and potential for altered biological interactions. |
Chemical Transformations at the Terminal Fluorine (e.g., substitution)
Direct chemical transformation of the terminal fluorine atom in the 1-(2-fluoroethyl) group of this compound is a challenging synthetic endeavor due to the high strength of the carbon-fluorine bond. The C-F bond is the strongest single bond to carbon, making nucleophilic substitution reactions at a primary alkyl fluoride difficult to achieve under standard conditions.
Generally, such transformations would require harsh reaction conditions or specialized reagents to activate the C-F bond. Potential, though not specifically reported for this molecule, transformations could include:
Nucleophilic Substitution: Displacement of the fluoride ion by a stronger nucleophile. This is a thermodynamically and kinetically challenging process for alkyl fluorides. For a successful substitution, a very good nucleophile and often a polar aprotic solvent would be necessary to minimize solvation of the nucleophile and favor the SN2 mechanism. However, competing elimination reactions are highly probable.
Hydrolysis: Conversion of the fluoroethyl group to a hydroxyethyl (B10761427) group would require forcing conditions, such as strong acid or base at elevated temperatures. The hydrolysis of 2,2,2-trifluoroethyl esters has been studied, but this proceeds via participation of a neighboring group, a mechanism not available in this context.
Amination: Direct replacement of the fluorine with an amino group is also a difficult transformation. While methods for the synthesis of 2-aminoethyl derivatives of other heterocyclic systems have been developed, they typically proceed through alkylation with protected bromoethylamine or chloroacetonitrile (B46850) followed by reduction, rather than substitution of a fluoride.
Given the inertness of the aliphatic C-F bond, a more common strategy to access derivatives with different functionalities at this position would be to start with a precursor containing a more labile leaving group, such as a bromo-, chloro-, or tosyloxyethyl group, and then perform the desired nucleophilic substitution before or after the formation of the pyrazole ring. For instance, the synthesis of 1-hydroxyethyl-4,5-diamino pyrazole sulfate (B86663) often proceeds from a hydroxyethylhalide precursor.
| Transformation | Potential Reagents and Conditions | Major Challenges | Potential Product |
|---|---|---|---|
| Hydrolysis | Strong acid (e.g., concentrated H2SO4) or strong base (e.g., NaOH), high temperatures | High C-F bond strength, potential for decomposition of the pyrazole ring. | 1-(2-hydroxyethyl)-1H-pyrazol-4-amine |
| Amination | Ammonia (B1221849) or primary/secondary amines under high pressure and temperature. | Poor leaving group ability of fluoride, low reactivity of the C-F bond. | 1-(2-aminoethyl)-1H-pyrazol-4-amine |
| Thiolation | Sodium hydrosulfide (B80085) or other thiolates. | Similar challenges to amination and hydrolysis. | 1-(2-mercaptoethyl)-1H-pyrazol-4-amine |
Computational and Theoretical Studies on 1 2 Fluoroethyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the intrinsic properties of molecules. For 1-(2-fluoroethyl)-1H-pyrazol-4-amine, these theoretical approaches can provide a detailed understanding of its molecular and electronic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar pyrazole (B372694) derivatives. researchgate.netnih.govufrj.br
A theoretical DFT study of this molecule would typically commence with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be influenced by the pyrazole ring, the fluoroethyl group, and the amine substituent.
Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is valuable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atoms of the pyrazole ring and the amine group are expected to be electron-rich, while the hydrogen atoms and the region around the fluorine atom may exhibit a more positive potential.
Natural Bond Orbital (NBO) analysis is another crucial component of electronic structure calculations. NBO analysis provides insights into charge transfer interactions within the molecule, hybridization of atomic orbitals, and the nature of chemical bonds.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will interact with other chemical species.
The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the pyrazole ring and the amino group, due to the presence of lone pairs on the nitrogen atoms. The LUMO, on the other hand, would be distributed over the pyrazole ring. The precise energies and distributions would need to be determined by specific calculations.
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO | - |
| Energy of LUMO | - |
| HOMO-LUMO Gap | - |
No specific experimental or theoretical data for the HOMO and LUMO energies of this compound is available in the provided search results. The table is presented as a template for such data.
Conformation Analysis and Intramolecular Interactions
The fluoroethyl group attached to the pyrazole ring introduces conformational flexibility to this compound. Conformational analysis aims to identify the most stable arrangement of the atoms in the molecule (the global minimum) and other low-energy conformers. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
Intramolecular interactions, such as hydrogen bonds, can play a significant role in stabilizing certain conformations. In this compound, a weak intramolecular hydrogen bond could potentially form between the fluorine atom and a hydrogen atom of the amine group or the pyrazole ring, influencing the preferred conformation.
Theoretical Reaction Pathways and Transition State Analysis
Computational chemistry can be used to model the potential synthesis routes of this compound and to understand the mechanisms of its reactions. The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. chim.it Theoretical calculations can map out the energy profile of such a reaction, identifying the transition states and intermediates.
Transition state analysis is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. By calculating the structure and energy of the transition state, chemists can gain insights into the factors that control the reaction's feasibility and selectivity. For instance, in the synthesis of this compound, theoretical studies could help to predict the regioselectivity of the cyclization step.
Molecular Dynamics Simulations (if applicable to its specific role as a precursor, e.g., interactions with reagents)
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While often used for large biomolecular systems, MD simulations can also be valuable for understanding the behavior of smaller molecules in solution or in the presence of other reactants. nih.govrsc.orgeurasianjournals.com
If this compound is used as a precursor in a subsequent reaction, MD simulations could be employed to study its interactions with other reagents in a solvent. This could provide insights into the formation of pre-reaction complexes and the role of the solvent in the reaction mechanism. For example, simulations could model the diffusion of reactants and the orientation they adopt before reacting.
Applications As a Synthetic Intermediate and Precursor Chemistry
Role in the Synthesis of Advanced Heterocyclic Systems
The 1-(2-fluoroethyl)-1H-pyrazol-4-amine molecule is a polyfunctional intermediate, possessing multiple reactive sites that can be exploited for the synthesis of more complex, fused heterocyclic systems. nih.gov Aminopyrazoles are well-established, versatile building blocks for creating pyrazole-fused heterocycles through multicomponent reactions. researchgate.net The presence of the primary amino group at the C4 position and the nitrogen atoms within the pyrazole (B372694) ring allows for a variety of cyclization and condensation reactions.
Researchers utilize the nucleophilic character of the 5-amino group and the adjacent ring nitrogen to react with various electrophiles. nih.gov This reactivity is fundamental to constructing bicyclic and polycyclic systems that are prevalent in pharmacologically active compounds. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolopyridines, while condensation with appropriate reagents can yield pyrazolopyrimidines. nih.govresearchgate.net The fluoroethyl group at the N1 position is generally stable under these conditions and is carried through the synthetic sequence, imparting specific physicochemical properties to the final advanced heterocyclic system.
Precursor Chemistry for Radiolabeling with Fluorine-18 (B77423)
The pyrazole scaffold is increasingly recognized for its potential in the development of radiotracers for Positron Emission Tomography (PET), an advanced medical imaging technique. nih.gov The most commonly used radionuclide for PET is fluorine-18 (¹⁸F) due to its near-ideal physical characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. nih.govnih.gov The structure of this compound makes its non-radioactive analogues ideal precursors for the introduction of ¹⁸F.
The development of ¹⁸F-labeled pyrazole compounds is a significant area of research for imaging various biological targets. nih.gov The fluoroethyl moiety on the pyrazole ring provides a strategic position for the introduction of the ¹⁸F isotope in the final step of the synthesis, a critical requirement for working with short-lived radionuclides.
The primary strategy for incorporating fluorine-18 into molecules containing a fluoroethyl group is through nucleophilic aliphatic substitution (an Sₙ2 reaction). nih.gov This method is one of the most robust and widely used techniques in ¹⁸F radiochemistry. uchicago.edu The process begins with a precursor molecule where the stable fluorine-19 atom is replaced by a suitable leaving group on the ethyl chain.
For the synthesis of [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazol-4-amine, a precursor such as 1-(2-hydroxyethyl)-1H-pyrazol-4-amine would be synthesized first. The hydroxyl group is then converted into a better leaving group, such as a tosylate (OTs), mesylate (OMs), or nosylate (B8438820) (ONs). This activated precursor is then reacted with cyclotron-produced, no-carrier-added [¹⁸F]fluoride ion. The [¹⁸F]fluoride ion, activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K222) in the presence of a base (e.g., potassium carbonate), displaces the leaving group to form the desired ¹⁸F-labeled product. nih.govfz-juelich.de This reaction is typically performed in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) at elevated temperatures to ensure a rapid and efficient reaction, which is crucial given the short half-life of ¹⁸F. uchicago.edu
| Leaving Group | Typical Precursor | Common Reaction Solvents | Typical Temperature Range |
|---|---|---|---|
| Tosylate (-OTs) | 1-(2-(tosyloxy)ethyl)-1H-pyrazol-4-amine | Acetonitrile (CH₃CN), Dimethylformamide (DMF) | 80 - 120 °C |
| Mesylate (-OMs) | 1-(2-(methylsulfonyloxy)ethyl)-1H-pyrazol-4-amine | Acetonitrile (CH₃CN), Dimethyl Sulfoxide (DMSO) | 80 - 110 °C |
| Nosylate (-ONs) | 1-(2-((nitrobenzyl)sulfonyloxy)ethyl)-1H-pyrazol-4-amine | Acetonitrile (CH₃CN), Dimethylformamide (DMF) | 70 - 100 °C |
| Halide (e.g., -Br, -I) | 1-(2-bromoethyl)-1H-pyrazol-4-amine | Acetonitrile (CH₃CN) | 90 - 130 °C |
The successful radiosynthesis of an ¹⁸F-labeled tracer heavily relies on the careful design and stability of the labeling precursor. mdpi.com The precursor must be stable under storage conditions and during the often harsh conditions of the radiofluorination reaction, which include high temperatures and a basic medium. nih.gov For this compound, any protecting groups on the 4-amino moiety must be chosen carefully to withstand the labeling conditions or be easily removable post-fluorination without compromising the final product.
Several challenges are inherent in this radiosynthesis. The precursor concentration, reaction time, and temperature must be meticulously optimized to maximize the radiochemical yield (RCY). nih.gov Low precursor amounts can lead to incomplete reactions, while high amounts can complicate the final purification process. Furthermore, the presence of water must be minimized as it deactivates the nucleophilic [¹⁸F]fluoride; this necessitates azeotropic drying of the [¹⁸F]fluoride/K222 complex before adding the precursor. nih.gov The development of automated synthesis modules is often required to ensure reproducibility and handle the radioactivity safely, which presents its own set of challenges in transferring the chemistry from a laboratory bench to a shielded hot cell. mdpi.com
After the radiosynthesis is complete, the crude reaction mixture contains the desired ¹⁸F-labeled product, unreacted precursor, and various side products. A robust purification step is essential to ensure the final product is suitable for its intended application. iaea.org High-Performance Liquid Chromatography (HPLC) is the most common method for purifying PET radiotracers. A semi-preparative HPLC column is used to separate the radioactive product from chemical impurities. Alternatively, solid-phase extraction (SPE) cartridges can sometimes be employed for a faster, simpler purification if the impurities have significantly different polarities from the product. mdpi.com
Stringent quality control (QC) is mandatory for any radiopharmaceutical. nih.gov The identity, purity, and specific activity of the final product must be confirmed. Analytical radio-HPLC and radio-Thin Layer Chromatography (radio-TLC) are used to determine the radiochemical purity, ensuring that the radioactivity is associated with the correct chemical compound. mdpi.com The chemical purity is assessed by the UV trace on the analytical HPLC, which confirms the absence of the starting precursor and other non-radioactive impurities. Other QC tests include measuring the pH, checking for residual solvents, and ensuring sterility and apyrogenicity.
Utility in Medicinal Chemistry as a Scaffold for Library Synthesis
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for the development of new therapeutic agents. This compound embodies this utility, serving as a versatile core structure for the generation of chemical libraries. nih.gov
The value of this compound as a scaffold lies in its structural features. The pyrazole ring is a stable aromatic system, and the substituents at the N1 and C4 positions can be readily modified. The 4-amino group provides a convenient handle for introducing a wide range of chemical diversity through reactions like acylation, sulfonylation, and reductive amination. By systematically varying the substituents attached to this amino group, chemists can generate large libraries of related compounds. These libraries can then be screened against various biological targets to identify new lead compounds. The fluoroethyl group at the N1 position can also influence the compound's properties, such as metabolic stability and binding affinity, without participating directly in the diversification reactions.
The 4-amino group of this compound is a key functional group for constructing pyrazole-fused heterocyclic systems. These fused systems are of great interest in medicinal chemistry as they often exhibit potent and selective biological activities. The synthetic versatility of 5-aminopyrazoles allows them to be used in various cyclocondensation reactions to build these more complex scaffolds. nih.gov
For example, reacting this compound with β-ketoesters can lead to the formation of pyrazolo[3,4-b]pyridines. Similarly, reaction with ethoxymethylenemalononitrile (B14416) can yield pyrazolo[3,4-d]pyrimidines. nih.gov These reactions create new rings fused to the original pyrazole core, significantly altering the three-dimensional shape and electronic properties of the molecule. This strategy allows for the exploration of a much broader chemical space compared to simple substitution on the amino group, providing access to novel molecular frameworks for drug discovery programs. mdpi.com
| Reactant | Reaction Type | Resulting Fused Scaffold |
|---|---|---|
| β-Ketoesters | Cyclocondensation | Pyrazolo[3,4-b]pyridine |
| Formamide | Cyclization | Pyrazolo[3,4-d]pyrimidine |
| 2-(arylidene)malononitriles | Cyclo-condensation | Pyrazolo[1,5-a]pyrimidine |
| 1,3-Indanedione and Aldehydes | Three-component reaction | Indeno[1,2-b]pyrazolo[4,3-e]pyridine |
Development of Chemical Probes (non-clinical focus)
The compound this compound serves as a valuable synthetic intermediate in the development of chemical probes for non-clinical research. Its structural features, including the pyrazole core, the 4-amino group, and the fluoroethyl moiety, make it a versatile building block for creating sophisticated molecular tools to investigate biological processes. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in key binding interactions with protein targets. nih.gov The 4-amino group provides a convenient attachment point for further chemical modifications, allowing for the introduction of reporter groups, affinity tags, or reactive moieties essential for a probe's function. Furthermore, the incorporation of a fluoroethyl group can enhance metabolic stability and modulate the physicochemical properties of the final probe molecule. researchgate.netsci-hub.se
Research in chemical biology often utilizes such probes for target identification, validation, and interrogation of biological pathways. While specific examples detailing the direct use of this compound in the synthesis of non-clinical chemical probes are not extensively documented in publicly available literature, the broader class of 4-aminopyrazoles has been instrumental in the development of kinase inhibitors, which are frequently employed as chemical probes. nih.govnih.gov Kinases are a critical class of enzymes involved in cell signaling, and inhibitors with high potency and selectivity are invaluable tools for dissecting their roles in health and disease.
The general strategy for utilizing a 4-aminopyrazole core, such as that in this compound, in the synthesis of a kinase inhibitor probe would typically involve the derivatization of the 4-amino group. This can be achieved through reactions like acylation, sulfonylation, or reductive amination to append a larger, more complex chemical entity designed to interact with the ATP-binding site of a target kinase. The pyrazole ring itself often forms crucial hydrogen bonds with the hinge region of the kinase.
For instance, a hypothetical synthetic route could involve the coupling of this compound with a substituted carboxylic acid or sulfonyl chloride. The resulting amide or sulfonamide could then be further functionalized, for example, by attaching a fluorescent dye for imaging applications or a biotin (B1667282) tag for affinity purification experiments. The fluoroethyl group on the pyrazole N1 position would be anticipated to enhance the probe's metabolic stability, a desirable feature for studies in cellular or in vivo models.
While detailed research findings on the direct application of this compound for chemical probe development are limited, the principles of medicinal chemistry and chemical biology strongly support its potential as a precursor for such tools. The synthesis of various bioactive pyrazole derivatives demonstrates the tractability of this chemical scaffold for creating diverse molecular structures. mdpi.commdpi.com
Below is a representative data table illustrating the type of information that would be generated from studies involving chemical probes derived from a 4-aminopyrazole scaffold. The data presented is hypothetical and serves to demonstrate the application of such compounds in non-clinical research.
| Probe Compound ID | Target Kinase | Inhibitory Activity (IC50, nM) | Cellular Target Engagement (EC50, nM) | Application |
|---|---|---|---|---|
| PZ-Probe-01 | JAK2 | 15 | 150 | Western Blotting, Immunofluorescence |
| PZ-Probe-02 | FGFR1 | 8 | 95 | Affinity Pull-down, Proteomics |
| PZ-Probe-03 | p38 MAPK | 25 | 220 | Live-cell Imaging |
Advanced Analytical Techniques for Structural Elucidation and Mechanistic Studies Beyond Basic Identification
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of 1-(2-fluoroethyl)-1H-pyrazol-4-amine, which is C5H8FN3. bldpharm.com This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound, the expected exact mass for the protonated molecule [M+H]+ would be calculated and compared against the experimentally determined value. A close match between the theoretical and observed mass provides strong evidence for the compound's identity.
Table 1: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]+ | C5H9FN3 | 130.0775 |
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For a comprehensive analysis of this compound, a variety of NMR experiments are employed.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the pyrazole (B372694) ring protons, the amine protons, and the protons of the fluoroethyl group. The coupling between adjacent protons (J-coupling) would provide further structural information, such as the triplet of triplets expected for the protons on the fluoroethyl chain due to coupling with both the adjacent methylene (B1212753) protons and the fluorine atom.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the pyrazole ring carbons are characteristic, and the carbons of the fluoroethyl group would show coupling to the fluorine atom (¹JCF and ²JCF). researchgate.net
¹⁹F NMR Spectroscopy: As a 100% naturally abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds. biophysics.orgmdpi.com The spectrum of this compound would be expected to show a single resonance, likely a triplet of triplets, due to coupling with the adjacent protons. The chemical shift is highly sensitive to the local electronic environment. ichorlifesciences.comnih.gov
¹⁵N NMR Spectroscopy: Although ¹⁵N has a low natural abundance, it can provide valuable information about the nitrogen atoms in the pyrazole ring and the amine group. researchgate.net The chemical shifts can help to distinguish between the different nitrogen environments and study tautomeric equilibria.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.3 | s | - | C3-H |
| ¹H | ~7.2 | s | - | C5-H |
| ¹H | 4.6 (t) | dt | JHF ≈ 47, JHH ≈ 4.5 | -CH₂F |
| ¹H | 4.3 (t) | t | JHH ≈ 4.5 | N-CH₂- |
| ¹H | ~3.5 | br s | - | -NH₂ |
| ¹³C | ~135 | d | - | C3 |
| ¹³C | ~125 | d | - | C5 |
| ¹³C | ~120 | s | - | C4 |
| ¹³C | ~81 | t | ¹JCF ≈ 170 | -CH₂F |
| ¹³C | ~49 | t | ²JCF ≈ 20 | N-CH₂- |
| ¹⁹F | ~ -225 | tt | JHF ≈ 47, JHF ≈ 25 | -CH₂F |
| ¹⁵N | ~ -140 | - | - | N1 |
| ¹⁵N | ~ -180 | - | - | N2 |
| ¹⁵N | ~ -320 | - | - | -NH₂ |
Note: Predicted values are based on typical ranges for pyrazole derivatives and related compounds. Actual values may vary.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming the connectivity of the fluoroethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of the ¹³C signals for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for assigning quaternary carbons and for confirming the connection of the fluoroethyl group to the N1 position of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can be useful for conformational analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound. While no crystal structure for this specific compound is publicly available, the analysis of related structures, such as 4-fluoro-1H-pyrazole, demonstrates that pyrazole rings can form one-dimensional chains through intermolecular hydrogen bonding. nsf.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and are useful for identifying functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyrazole ring (around 1400-1600 cm⁻¹), and a strong C-F stretching band (around 1000-1100 cm⁻¹). researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazole ring.
Chromatographic Methods (HPLC, GC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating components of a mixture. synhet.com In the context of this compound, these methods are used beyond simple identification to assess purity with high accuracy and to monitor the progress of its synthesis. By developing a specific HPLC or GC method, one can quantify the amount of the desired product and detect any impurities, starting materials, or byproducts. This is crucial for quality control in chemical synthesis.
Table 3: Exemplary HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Future Research Directions and Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of functionalized pyrazoles has been a subject of extensive research. researchgate.nettandfonline.com For 1-(2-fluoroethyl)-1H-pyrazol-4-amine, future efforts will likely concentrate on developing greener and more atom-economical synthetic methodologies. Traditional syntheses of aminopyrazoles often involve multi-step sequences which may utilize hazardous reagents or require harsh reaction conditions. researchgate.netarkat-usa.org
Future synthetic strategies could focus on:
One-Pot Reactions: Designing convergent, one-pot syntheses from readily available starting materials would significantly improve efficiency. tandfonline.commdpi.com Multi-component reactions, in particular, offer a promising avenue for constructing the pyrazole (B372694) ring and introducing the necessary substituents in a single, streamlined operation. mdpi.com
Catalytic Methods: The exploration of novel catalytic systems, including transition-metal catalysts and organocatalysts, could lead to milder reaction conditions and improved yields. For instance, advancements in C-N bond formation reactions could be pivotal for the introduction of the fluoroethyl group or for subsequent modifications of the amino moiety.
Flow Chemistry: The implementation of continuous flow technologies could offer enhanced control over reaction parameters, leading to higher purity, reduced reaction times, and safer handling of potentially energetic intermediates.
Bio-catalysis: The use of enzymes for specific transformations could provide a highly selective and environmentally benign route to key intermediates or the final compound.
A comparative overview of potential synthetic improvements is presented in Table 1.
| Synthetic Approach | Traditional Methodologies | Future Sustainable Approaches |
| Reaction Steps | Often multi-step, involving protection/deprotection | One-pot, multi-component reactions |
| Catalysis | Stoichiometric reagents, harsh acids/bases | Transition-metal, organo-, or bio-catalysis |
| Solvent Use | High volumes of volatile organic solvents | Green solvents (e.g., water, ionic liquids), solvent-free conditions |
| Energy Consumption | High-temperature refluxing for extended periods | Microwave-assisted synthesis, flow chemistry |
Exploration of Novel Reactivity Patterns for Diversification
The presence of multiple reactive sites—the pyrazole ring nitrogens, the C-H bonds of the ring, and the exocyclic amino group—renders this compound a versatile scaffold for chemical diversification. Future research will undoubtedly focus on systematically exploring its reactivity to generate libraries of novel compounds.
Key areas for exploration include:
Functionalization of the Amino Group: The primary amine at the C4-position is a key handle for a wide array of transformations, including acylation, alkylation, sulfonylation, and diazotization followed by nucleophilic substitution. These reactions can introduce a diverse range of functionalities, modulating the compound's physicochemical properties.
Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic substitution, although the regioselectivity will be influenced by the existing substituents. Investigating reactions such as halogenation, nitration, and Friedel-Crafts acylation at the C3 and C5 positions will be crucial.
Cross-Coupling Reactions: Conversion of the amino group to a halide or triflate would open the door to a plethora of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl groups.
Cyclization Reactions: The amino group, in conjunction with a suitably functionalized adjacent group, could serve as a precursor for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. arkat-usa.orgchim.it
Advanced Computational Tools for Predictive Synthesis and Reactivity
The integration of computational chemistry is set to revolutionize the way synthetic routes are designed and reactivity is predicted. eurasianjournals.com For this compound, computational tools can provide invaluable insights.
Future applications of computational chemistry in this context include:
Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways for both the synthesis and subsequent functionalization of the molecule. eurasianjournals.com This can help in identifying the most energetically favorable routes and predicting potential side products.
Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of novel derivatives.
Reactivity and Regioselectivity Prediction: Molecular modeling can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization strategies. mdpi.com
In Silico Screening: Virtual libraries of derivatives can be generated and screened for desirable properties (e.g., drug-likeness, potential biological activity), helping to prioritize synthetic targets. nih.govexcli.de
Table 2 highlights some computational tools and their potential applications for this compound.
| Computational Tool | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling reaction mechanisms | Transition state energies, reaction kinetics |
| Molecular Docking | Predicting binding to biological targets | Binding affinity, interaction modes |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with activity | Predictive models for biological activity |
| ADME/Tox Prediction Software | In silico assessment of pharmacokinetic and toxicity profiles | Absorption, distribution, metabolism, excretion, and toxicity parameters |
Emerging Roles as a Precursor in Specialized Chemical Applications
The unique combination of a fluorinated alkyl chain and a reactive amino group on a stable heterocyclic core positions this compound as a valuable precursor for materials with specialized applications. The introduction of fluorine can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity. olemiss.edu
Potential emerging applications include:
Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov This compound could serve as a starting point for the synthesis of novel drug candidates. The fluoroethyl group, in particular, is a common motif in pharmaceuticals for enhancing metabolic stability. olemiss.edu
Agrochemicals: Many successful fungicides and insecticides are based on a pyrazole scaffold. researchgate.net The specific substitution pattern of this compound could be exploited to develop new crop protection agents.
Materials Science: Functionalized pyrazoles can act as ligands for the synthesis of metal-organic frameworks (MOFs) or as components in organic light-emitting diodes (OLEDs). The fluorine and nitrogen atoms could provide specific coordination sites and influence the electronic properties of such materials.
Q & A
Basic Synthesis
Q: What are the optimal synthetic routes for 1-(2-fluoroethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized to improve yield? A: The synthesis typically involves cyclization or nucleophilic substitution. A common approach is reacting hydrazine derivatives with fluorinated ethanes under controlled conditions. For example:
- Step 1: Prepare a pyrazole precursor (e.g., 1H-pyrazol-4-amine) via cyclization of hydrazides with phosphoryl chloride at 120°C .
- Step 2: Introduce the 2-fluoroethyl group using 2-fluoroethyl halides in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Optimization: Yield improvements (≥70%) are achieved by maintaining anhydrous conditions, using catalytic DMAP, and slow addition of reagents to minimize side reactions. Purity is verified via TLC and NMR .
Advanced Structural Analysis
Q: Which advanced crystallographic techniques are recommended for resolving the crystal structure of this compound, and how does fluorine substitution influence molecular packing? A:
- Techniques: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. Fluorine’s high electron density enhances anomalous scattering, aiding in phase determination .
- Fluorine Effects: The 2-fluoroethyl group introduces steric bulk and polar interactions (C–F···H–N), leading to tighter molecular packing and increased lattice stability. Hydrogen-bonding networks between amine groups and adjacent fluorinated chains are common .
Basic Purity Determination
Q: What analytical techniques are most effective for assessing the purity of this compound, and how should analysts calibrate instruments for accurate quantification? A:
- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA. Calibrate with a certified reference standard (≥95% purity) .
- NMR: Compare integration ratios of aromatic protons (pyrazole ring, δ 7.2–7.8 ppm) and fluoroethyl signals (δ 4.5–4.8 ppm). Contaminants (e.g., unreacted precursors) appear as outliers .
- Mass Spec: ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 170.1 .
Advanced Structure-Activity Relationships (SAR)
Q: How do structural modifications at the pyrazole ring’s 1- and 4-positions affect the compound’s antimicrobial efficacy, and what in silico methods predict binding affinity to target enzymes? A:
- 1-Position Modifications: Fluorinated alkyl chains (e.g., 2-fluoroethyl vs. trifluoroethyl) enhance lipophilicity, improving membrane permeability. Bioactivity assays against S. aureus show MIC values ≤8 µg/mL for fluorinated derivatives .
- 4-Position Amine: The free -NH₂ group is critical for H-bonding with bacterial dihydrofolate reductase. Methylation reduces activity by 50% .
- Computational Tools: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. QSAR models using Hammett constants (σ) correlate fluorine’s electronegativity with inhibitory potency .
Mechanistic Studies
Q: What experimental approaches are used to elucidate the mechanism of action of this compound in enzyme inhibition, and how can kinetic assays validate competitive vs. non-competitive inhibition? A:
- Kinetic Assays: Conduct Lineweaver-Burk plots with varying substrate concentrations. Competitive inhibition shows intersecting lines at the y-axis, while non-competitive plots intersect on the x-axis. For example, IC₅₀ values ≤10 µM against CYP450 isoforms suggest competitive binding .
- Fluorescence Quenching: Monitor tryptophan residue quenching in target enzymes (e.g., DHFR) to calculate Stern-Volmer constants (Ksv), confirming static (binding) vs. dynamic (collisional) interactions .
Data Contradictions
Q: How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound derivatives? A:
- Replication: Repeat experiments under identical conditions (solvent purity, temperature control ±1°C). For example, yields varying by >15% may stem from trace moisture in DMF .
- Statistical Analysis: Apply ANOVA to bioactivity data (n ≥ 3). Outliers (e.g., MIC values ±2 SD) may indicate strain-specific resistance or assay variability .
- Meta-Analysis: Cross-reference crystallographic (CCDC) and spectral databases (PubChem) to verify structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
